![molecular formula C20H23N3O4 B2840380 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1324694-55-4](/img/structure/B2840380.png)
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H23N3O4 and its molecular weight is 369.421. The purity is usually 95%.
BenchChem offers high-quality N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Cytotoxic Activity in Cancer Research
Carboxamide derivatives of benzo[b][1,6]naphthyridines have shown potent cytotoxicity against various cancer cell lines. For instance, compounds in this class demonstrated significant growth inhibitory properties against murine P388 leukemia and Lewis lung carcinoma, with some compounds achieving IC50 values below 10 nM. These compounds' efficacy extends to in vivo studies, where they have shown curative potential against colon tumors in mice at specific dosages (Deady et al., 2005).
2. Development of Serotonin-3 (5-HT3) Receptor Antagonists
Research into the development of serotonin-3 receptor antagonists has included studies on carboxamide derivatives similar to the compound . These studies have explored the structure-activity relationship (SAR) and the influence of various aromatic nuclei on 5-HT3 receptor antagonistic activity. This research is crucial for developing new therapeutic agents targeting serotonin receptors, potentially applicable in treating conditions like anxiety and gastrointestinal disorders (Harada et al., 1995).
3. Quantitative Structure–Activity Relationship (QSAR) Studies
QSAR studies have been conducted on carboxamide derivatives for their antibacterial properties. These studies involve designing and synthesizing novel compounds and evaluating their effectiveness against various bacterial strains. Such research is integral in developing new antibacterial agents, particularly in the face of increasing antibiotic resistance (Palkar et al., 2017).
4. Analytical Method Development for Pharmaceutical Research
Analytical methods using liquid chromatography-mass spectrometry (LC-MS) have been developed for the quantification of carboxamide derivatives in biological samples. This is crucial for pharmacokinetic studies and the development of new pharmaceutical compounds. Such analytical methods enable the accurate measurement of drug concentrations in plasma, essential for determining the dosage and efficacy of new drugs (Lukka et al., 2008).
5. Antiallergic Activity
Some acidic derivatives of related compounds have been tested for potential antiallergic activities. These studies are significant for discovering new therapeutic options for treating allergies, a prevalent condition affecting a large portion of the population (Wade et al., 1983).
特性
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-5-23-15-9-8-13(11-16(15)27-12-20(2,3)19(23)26)21-17(24)14-7-6-10-22(4)18(14)25/h6-11H,5,12H2,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCJAXQCCGCCPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CN(C3=O)C)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

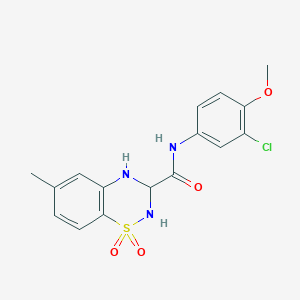
![2-benzyl-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2840301.png)
![Ethyl 3-(4-methoxyphenyl)-3-[(3-methyl-4-nitrophenyl)formamido]propanoate](/img/structure/B2840305.png)

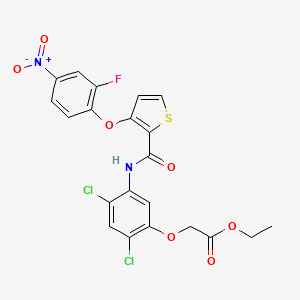
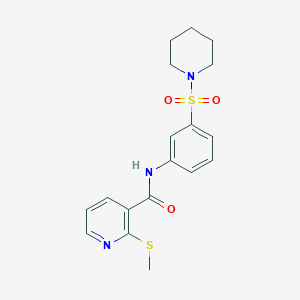
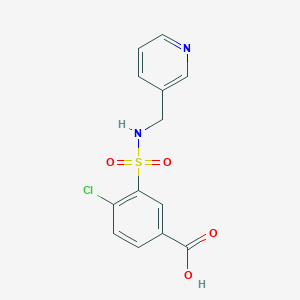

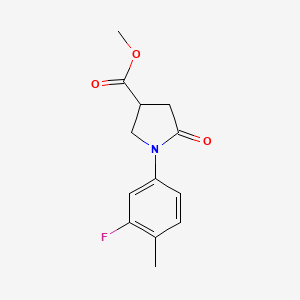

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2840316.png)


![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2840319.png)